molecular formula C18H21N3O5S B3511771 2-[4-[[4-(2-acetamidoethyl)phenyl]sulfonylamino]phenoxy]acetamide

2-[4-[[4-(2-acetamidoethyl)phenyl]sulfonylamino]phenoxy]acetamide

Cat. No.: B3511771
M. Wt: 391.4 g/mol
InChI Key: SRFXMPFBHNKAKS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[4-[[4-(2-acetamidoethyl)phenyl]sulfonylamino]phenoxy]acetamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-(2-acetamidoethyl)phenylamine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-hydroxyphenoxyacetic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

2-[4-[[4-(2-acetamidoethyl)phenyl]sulfonylamino]phenoxy]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-[[4-(2-acetamidoethyl)phenyl]sulfonylamino]phenoxy]acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

When compared to other similar compounds, 2-[4-[[4-(2-acetamidoethyl)phenyl]sulfonylamino]phenoxy]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

IUPAC Name

2-[4-[[4-(2-acetamidoethyl)phenyl]sulfonylamino]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-13(22)20-11-10-14-2-8-17(9-3-14)27(24,25)21-15-4-6-16(7-5-15)26-12-18(19)23/h2-9,21H,10-12H2,1H3,(H2,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFXMPFBHNKAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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